7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
Description
7-Hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a coumarin derivative featuring a 4-methylpiperazine substituent at the 8-position and hydroxyl, methyl, and dimethyl groups at the 7-, 3-, and 4-positions, respectively. Coumarins are renowned for their diverse applications in pharmaceuticals, dyes, and fluorescent probes . The title compound’s structural uniqueness arises from the 4-methylpiperazine moiety, which enhances water solubility and enables metal coordination due to its flexible chair conformation . Its synthesis involves a Mannich reaction between 7-hydroxycoumarin, formaldehyde, and 1-methylpiperazine in acetonitrile, yielding a 76% product with confirmed purity via MS and elemental analysis .
The crystal structure (monoclinic, space group P2₁/c) reveals a planar coumarin core (maximum deviation: 0.023 Å) stabilized by an intramolecular O–H⋯N hydrogen bond (S(6) motif) and a chair-conformation piperazine ring (puckering parameters: Q = 0.582 Å, θ = 1.9°) . Supramolecular interactions, including C–H⋯O and π–π stacking (inter-planar distance: 3.404 Å), form a layered crystal lattice .
Properties
IUPAC Name |
7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-12(2)17(21)22-16-13(11)4-5-15(20)14(16)10-19-8-6-18(3)7-9-19/h4-5,20H,6-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUYOJWVBZUXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one can be achieved through several routes. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often involve the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various biologically active molecules.
Mechanism of Action
The mechanism of action of 7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria, making it an effective antimicrobial agent . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Coumarin Derivatives
Key Observations:
Piperazine Flexibility : The title compound’s 4-methylpiperazine adopts a chair conformation, similar to derivatives in but distinct from Schiff base complexes where piperazine may adopt boat conformations for metal coordination .
Hydrophilic Groups: The 4-methylpiperazine in the title compound improves water solubility compared to non-piperazine analogs, critical for drug delivery .
Supramolecular Interactions: The title compound’s π–π stacking (slippage: 1.090 Å) is weaker than anthraquinone-based coumarins but stronger than alkyl-substituted derivatives .
Table 2: Functional Properties of Selected Analogs
Key Findings:
Antimicrobial Activity: Piperazine-linked coumarins (e.g., ) show enhanced activity against Gram-positive bacteria due to membrane penetration facilitated by lipophilic substituents.
Fluorescence: While the title compound lacks fluorescence studies, analogs like 8-{[bis(pyridin-2-ylmethyl)amino]methyl}-7-hydroxycoumarin exhibit pH-sensitive fluorescence via protonation at the piperazine N-atom .
Biological Activity
7-Hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Weight : 320.40 g/mol
The presence of hydroxyl and piperazine groups in its structure contributes to its reactivity and biological interactions.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes, notably inhibiting steroid 5α-reductase. This inhibition reduces the conversion of testosterone to dihydrotestosterone (DHT), which is significant in conditions such as androgenic alopecia.
- Cell Signaling Modulation : It modulates cell signaling pathways, influencing gene expression related to inflammatory responses. Studies have shown that it can reduce the expression of pro-inflammatory cytokines.
- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells, which is crucial for preventing cellular damage .
Anti-inflammatory Effects
Research indicates that this compound significantly reduces inflammation in various models. In vitro studies demonstrated a decrease in the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages.
Anticancer Properties
The compound has shown potential anticancer activity by inducing apoptosis in cancer cell lines. Studies have reported that it inhibits cell proliferation and induces cell cycle arrest in breast cancer cells .
Antimicrobial Activity
In addition to its anti-inflammatory and anticancer properties, this coumarin derivative has exhibited antimicrobial activity against various pathogens, including bacteria and fungi . Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Studies and Research Findings
Dosage and Administration
Dosage studies indicate that lower concentrations of the compound exhibit beneficial effects without significant toxicity. In animal models, doses ranging from 10 mg/kg to 50 mg/kg have been effective for anti-inflammatory actions while maintaining safety profiles .
Q & A
Q. What are the established synthetic routes for 7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one?
Methodological Answer: The compound is synthesized via a Mannich reaction, where 4-methyl-7-hydroxycoumarin reacts with 4-methylpiperazine and formaldehyde in ethanol under reflux. The reaction proceeds via nucleophilic addition of the amine to the in situ-generated iminium ion, followed by cyclization. Purification involves solvent evaporation, acetone treatment, and crystallization . Key parameters include stoichiometric control (1:1:1 molar ratio of coumarin, amine, and formaldehyde) and reflux duration (6 hours) to optimize yield and purity.
Q. How is the molecular structure of this compound validated?
Methodological Answer: X-ray crystallography (XRD) is the gold standard for structural validation. The coumarin core is planar (RMSD: 0.012 Å), with intramolecular O–H···N hydrogen bonding forming an S(6) ring motif. The 4-methylpiperazine adopts a chair conformation, and intermolecular C–H···O/π interactions stabilize the crystal lattice . Complementary techniques include:
- NMR : and NMR confirm substituent positions (e.g., methyl groups at C3/C4, piperazinylmethyl at C8).
- IR : Hydroxy (3200–3500 cm) and carbonyl (1680–1720 cm) stretches validate functional groups .
Q. What preliminary biological screening methods are recommended?
Methodological Answer: Initial screening focuses on antimicrobial and anticancer activity:
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC calculation .
- Solubility : Use DMSO for stock solutions (≤1% v/v in media to avoid cytotoxicity).
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies in bioactivity (e.g., variable IC values) often arise from:
- Assay Conditions : Differences in cell line passage number, serum content, or incubation time. Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Compound Purity : Confirm purity via HPLC (≥95%) and LC-MS to exclude impurities influencing activity .
- Structural Confirmation : Re-validate stereochemistry (e.g., piperazine chair conformation) via XRD if batch-dependent variations occur .
Q. What computational strategies model interactions with biological targets?
Methodological Answer: Molecular dynamics (MD) and docking studies predict binding modes:
- Target Selection : Prioritize receptors like DNA gyrase (antimicrobial) or topoisomerase II (anticancer) based on structural analogs .
- Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand/rigid receptor settings.
- Validation : Compare docking poses with experimental data (e.g., crystallographic ligand-receptor complexes). MD simulations (50–100 ns) assess stability of piperazine-methyl interactions in binding pockets .
Q. How to optimize synthetic routes for scale-up without compromising yield?
Methodological Answer:
- Catalysis : Replace formaldehyde with paraformaldehyde for controlled iminium ion generation.
- Solvent Optimization : Switch to ethanol-water mixtures (3:1) to enhance solubility of intermediates .
- Process Intensification : Use continuous flow reactors to reduce reaction time (from 6 hours to <2 hours) and improve reproducibility .
Q. What advanced spectroscopic methods characterize substituent effects?
Methodological Answer:
- 2D NMR : ROESY or NOESY identifies spatial proximity between methyl groups (C3/C4) and the piperazinylmethyl moiety.
- DFT Calculations : Predict electronic effects of substituents (e.g., electron-donating methyl groups stabilize the chromenone π-system) .
- XPS : Analyze nitrogen environments in the piperazine ring to confirm protonation states in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
